1,3-Dimethyl-7-nonyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-7-nonyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a nonyl chain and a sulfanyl group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-nonyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and nonyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-nonyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The nonyl chain or sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1,3-Dimethyl-7-nonyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-nonyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another related compound, caffeine has a similar structure but different functional groups.
1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-1H-purine-2,6-dione: This compound has a piperazinyl group instead of the nonyl and sulfanyl groups.
Uniqueness
1,3-Dimethyl-7-nonyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nonyl chain and sulfanyl group differentiate it from other purine derivatives, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H26N4O2S |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1,3-dimethyl-7-nonyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C16H26N4O2S/c1-4-5-6-7-8-9-10-11-20-12-13(17-15(20)23)18(2)16(22)19(3)14(12)21/h4-11H2,1-3H3,(H,17,23) |
InChI Key |
TYWQYOHXNXTWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.